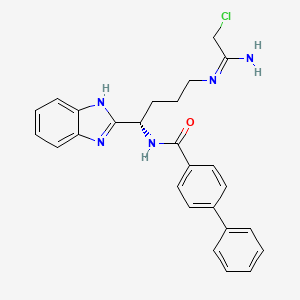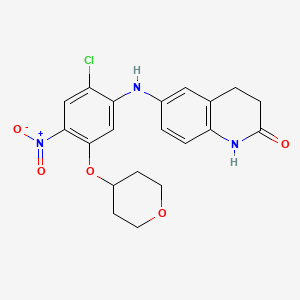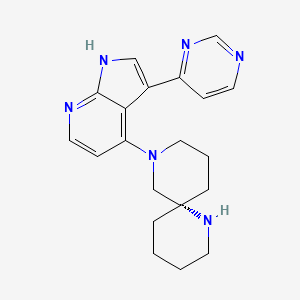
Benzeneethanamine, beta,3,4,5-tetramethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Methoxymescaline: , also known as 2-Methoxy-2-(3,4,5-trimethoxyphenyl)ethan-1-amine, is a lesser-known psychedelic compound. It is a derivative of mescaline, a naturally occurring psychedelic protoalkaloid found in several cacti species. Beta-Methoxymescaline was first synthesized by the renowned chemist Alexander Shulgin and is known for its structural similarity to mescaline .
Aplicaciones Científicas De Investigación
Beta-Methoxymescaline has several applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of psychedelic compounds and their analogs.
Biology: Researchers explore its effects on cellular processes and neurotransmitter systems.
Medicine: Although not widely used clinically, it serves as a reference compound in the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, beta,3,4,5-tetramethoxy- typically involves the amination of 2-(3,4,5-trimethoxyphenyl)acetic acid with ammonia in a polar aprotic solvent. This is followed by the reduction of the resulting 3,4,5-trimethoxyphenylacetamide using a mixture of lithium aluminium hydride (LiAlH4) and aluminium chloride (AlCl3) along with a coupling agent such as carbonyldiimidazole .
Industrial Production Methods: While specific industrial production methods for Benzeneethanamine, beta,3,4,5-tetramethoxy- are not well-documented, the general approach would likely involve large-scale synthesis using the aforementioned synthetic routes. The process would be optimized for yield and purity, with stringent control over reaction conditions to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: Beta-Methoxymescaline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents like LiAlH4.
Substitution: This involves the replacement of one functional group with another, which can occur under various conditions depending on the substituents involved.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary widely but can include the use of halogenating agents or nucleophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of Benzeneethanamine, beta,3,4,5-tetramethoxy- involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s effects are mediated through the activation of G-protein-coupled receptors, which trigger downstream signaling pathways that modulate neuronal activity .
Comparación Con Compuestos Similares
Mescaline: The parent compound, known for its hallucinogenic effects.
2C-B: A synthetic psychedelic phenylethylamine derivative with similar structural features.
MDMA: Another phenylethylamine derivative known for its empathogenic and stimulant effects.
Uniqueness: Beta-Methoxymescaline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds. Its beta-methoxy group differentiates it from mescaline and other phenylethylamines, potentially altering its receptor binding affinity and metabolic stability .
Propiedades
Número CAS |
98537-40-7 |
|---|---|
Fórmula molecular |
C12H19NO4 |
Peso molecular |
241.28 |
Nombre IUPAC |
2-methoxy-2-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO4/c1-14-9-5-8(11(7-13)16-3)6-10(15-2)12(9)17-4/h5-6,11H,7,13H2,1-4H3 |
Clave InChI |
GAKIJEPUVBHWCK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
beta-Methoxymescaline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B605969.png)


![N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide](/img/structure/B605978.png)
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B605984.png)
![2-[4-[(E)-2-[2-fluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide;fluoride](/img/structure/B605985.png)


